Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
Overview
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is an organic compound with a complex structure that includes functional groups such as a benzyloxycarbonyl group, an amino group, and a dimethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxycarbonyl Group: The initial step involves the protection of an amino group using a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.
Phosphorylation: The next step involves the introduction of the dimethoxyphosphoryl group. This can be done by reacting the protected amine with dimethyl phosphite under suitable conditions, often involving a catalyst or a base to facilitate the reaction.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, typically using hydrogenation with palladium on carbon or catalytic hydrogen transfer.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, where nucleophiles such as amines or alcohols can replace one of the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Various nucleophiles (amines, alcohols), often in the presence of a base or catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield the free amine after deprotection.
Scientific Research Applications
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving phosphorylation and dephosphorylation processes.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxycarbonyl group can act as a protecting group, while the dimethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate: Lacks the benzyloxycarbonyl group, making it less complex but also less versatile in certain synthetic applications.
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its reactivity and solubility.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate: Contains diethoxyphosphoryl instead of dimethoxyphosphoryl, affecting its steric and electronic properties.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is unique due to its combination of functional groups, which provide a balance of reactivity and stability
Properties
IUPAC Name |
methyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYSFVSGPABNNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88568-95-0 | |
Record name | (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate in the synthesis of the azabicyclo[3.1.0]hexane ring core found in Ficellomycin?
A1: this compound serves as a crucial building block in the synthesis of the azabicyclo[3.1.0]hexane ring core, a key structural feature of the antibiotic Ficellomycin []. This compound, synthesized from glyoxylic acid monohydrate through a series of reactions including chlorination and phosphorylation, reacts with pent-4-enal to eventually form the diene precursor required for the azabicyclo[3.1.0]hexane ring formation [].
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